5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 27582-23-6
VCID: VC8347360
InChI: InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
SMILES: CC1=NC2=NNN=C2C=C1
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine

CAS No.: 27582-23-6

Cat. No.: VC8347360

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine - 27582-23-6

Specification

CAS No. 27582-23-6
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 5-methyl-2H-triazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
Standard InChI Key SGMHGJMWPIQBFV-UHFFFAOYSA-N
SMILES CC1=NC2=NNN=C2C=C1
Canonical SMILES CC1=NC2=NNN=C2C=C1

Introduction

Chemical Identity and Basic Properties

5-Methyl-1H- triazolo[4,5-b]pyridine (CAS No. 27582-23-6) is a bicyclic aromatic compound with the molecular formula C6H6N4\text{C}_6\text{H}_6\text{N}_4 and a molar mass of 134.14 g/mol . Its IUPAC name derives from the fusion of a 1,2,3-triazole ring at the 4,5-positions of a pyridine backbone, with a methyl group substituted at the 5-position (Figure 1). The compound’s planar structure facilitates π-π stacking interactions, as confirmed by X-ray crystallography in related triazolopyridine derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H6N4\text{C}_6\text{H}_6\text{N}_4
Molecular Weight134.14 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
Hazard StatementsH315, H319, H335

The compound’s Wikidata identifier (Q82636921) and DSSTox ID (DTXSID50704485) enable precise tracking in chemical databases . Its synthesis and reactivity are closely tied to the electronic effects of the methyl group, which modulates both steric and electronic properties .

Synthetic Methodologies

Microwave-Assisted Cyclization

Acylation of 5-amino-1,2,3-triazole derivatives with cyanoacetic acid under microwave irradiation yields triazolopyridine precursors, which undergo cyclization in dimethylformamide (DMF) with sodium acetate . For example, heating 1-(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanone (1b) with cyanoacetic acid produces the cyanoacetamide intermediate (3), which cyclizes to form the triazolopyridine core (5a) in >85% yield (Scheme 1) . Microwave conditions reduce reaction times from hours to minutes, enhancing efficiency .

Zeolite-Catalyzed Condensation

Reactions of triazole amines with active methylene compounds (e.g., ethyl acetoacetate) in the presence of zeolites generate triazolopyridines via intermediates such as 19 rather than the alternative pathway through 18 . This method avoids harsh acids and achieves yields of 70–80% for derivatives like 20a-f . Zeolites promote regioselectivity by stabilizing transition states through pore confinement .

Table 2: Comparative Synthesis Routes

MethodConditionsYieldKey Advantage
Microwave CyclizationDMF, NaOAc, 100°C, 30 min85%Rapid kinetics
Zeolite CatalysisEthanol, zeolite, reflux, 6 hr75%Eco-friendly catalyst

Structural Characterization

X-ray diffraction studies of analogous compounds, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridine (20), reveal planar geometries with bond lengths of 1.32–1.40 Å for the triazole ring and 1.34 Å for the pyridine C–N bonds . The methyl group at position 5 induces slight torsional distortion (≤5°) from planarity, as inferred from NMR coupling constants (J=5.68.1HzJ = 5.6–8.1 \, \text{Hz}) .

Figure 1: Proposed Structure of 5-Methyl-1H- triazolo[4,5-b]pyridine
(Note: Replace with actual diagram if available.)

The 1H^1\text{H} NMR spectrum (DMSO-d6d_6) displays characteristic signals:

  • δ 8.73 (d, J=3.9HzJ = 3.9 \, \text{Hz}): Pyridine H6

  • δ 2.75 (s): Methyl protons .

Applications in Coordination Chemistry and Spectroscopy

Europium Complexation

5-Methyl-1H-[1, triazolo[4,5-b]pyridine reacts with europium(II) under solvothermal conditions to form homoleptic complexes with icosahedral coordination geometries . Each Eu center binds six ligands via the triazole and pyridine nitrogen atoms, as evidenced by extended X-ray absorption fine structure (EXAFS) analysis . These complexes exhibit luminescence at 612 nm (λex=394nm\lambda_{\text{ex}} = 394 \, \text{nm}), making them candidates for OLED emitters .

Surface-Enhanced Raman Spectroscopy (SERS)

Adsorption of the compound on silver nanoparticles enhances Raman signals by 10410^4-fold, particularly in the 100–3500 cm1^{-1} region . Bands at 1580 cm1^{-1} (C=N stretch) and 1340 cm1^{-1} (triazole ring breathing) dominate the spectrum, enabling trace detection in analytical assays .

Recent Advances and Future Directions

Recent work optimizes diazotization protocols using aqueous acetic acid instead of HCl, improving yields by 15–20% for triazolopyridine derivatives . Green chemistry approaches, such as catalyst-free cyclizations in ethanol, are under investigation to reduce environmental impact . Future studies should explore the compound’s potential in kinase inhibition and photovoltaic materials.

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